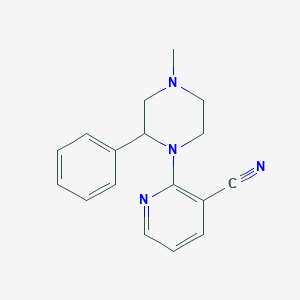
(S)-Didemethylamino Citalopram Carboxylic Acid
Vue d'ensemble
Description
(S)-Didemethylamino Citalopram Carboxylic Acid is a derivative of citalopram, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of depression This compound is structurally related to escitalopram, the S-enantiomer of citalopram, which is known for its high affinity and selectivity for the serotonin transporter (SERT)
Applications De Recherche Scientifique
Chemistry: As a precursor for synthesizing other pharmacologically active compounds.
Biology: Studying its interaction with biological targets, particularly the serotonin transporter.
Medicine: Potential use as an antidepressant or in the development of new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials or as a chemical intermediate in pharmaceutical manufacturing.
Orientations Futures
The field of catalytic decarboxylative transformations, which includes reactions involving carboxylic acids like “(S)-Didemethylamino Citalopram Carboxylic Acid”, has expanded significantly in recent years . Future research in this area could lead to the development of new synthesis methods and applications for these compounds .
Mécanisme D'action
Target of Action
The primary target of (S)-Didemethylamino Citalopram Carboxylic Acid, a derivative of the antidepressant drug escitalopram, is the human serotonin transporter (hSERT) . This transporter is responsible for the reuptake of serotonin, a neurotransmitter that plays a crucial role in mood regulation .
Mode of Action
The compound interacts with its target, hSERT, by inhibiting the reuptake of serotonin from the synaptic cleft . This inhibition results in an increased availability of serotonin, enhancing serotonergic transmission in the central nervous system . The compound’s mode of action is presumed to be related to the potentiation of serotonergic activity in the central nervous system .
Biochemical Pathways
The compound affects the serotonergic neurotransmission pathway . By inhibiting the reuptake of serotonin, it increases the concentration of serotonin in the synaptic cleft, thereby enhancing the transmission of signals through this pathway . The compound also influences noncanonical pathways, suggesting possible roles for the gut microbiome, oxidative stress, and inflammation-related mechanisms .
Pharmacokinetics
Its parent compound, citalopram, is known to have a high bioavailability of approximately 80% after oral administration . It is also highly lipophilic, which may influence its absorption and distribution . The compound is metabolized in the liver, primarily by the cytochrome P450 system .
Result of Action
The result of the compound’s action is an enhancement of serotonergic transmission in the central nervous system . This leads to an increase in the extracellular availability of serotonin, which is believed to alleviate symptoms of depression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the gut microbiome may play a role in the metabolism of the compound, potentially affecting its bioavailability and efficacy . Additionally, factors such as oxidative stress and inflammation could influence the compound’s action .
Analyse Biochimique
Biochemical Properties
(S)-Didemethylamino Citalopram Carboxylic Acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The compound binds to the serotonin transporter (SERT) by preventing the reuptake of serotonin . This interaction is believed to relieve the symptoms of depression .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Didemethylamino Citalopram Carboxylic Acid typically involves multiple steps starting from commercially available precursors. One common route includes:
Formation of the intermediate: The synthesis begins with the preparation of an intermediate compound, such as (S)-1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile.
Hydrolysis: The intermediate undergoes hydrolysis to convert the nitrile group to a carboxylic acid group, resulting in (S)-1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxylic acid.
Demethylation: The final step involves the removal of the dimethylamino group to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of specific catalysts, solvents, and reaction conditions to facilitate each step efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-Didemethylamino Citalopram Carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of activating agents such as dicyclohexylcarbodiimide (DCC).
Major Products:
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amides or esters.
Comparaison Avec Des Composés Similaires
Citalopram: A racemic mixture of R- and S-enantiomers, used as an antidepressant.
Escitalopram: The S-enantiomer of citalopram, known for its high selectivity and potency as an SSRI.
Desmethylcitalopram: A metabolite of citalopram with a similar mechanism of action but lower potency.
Uniqueness: (S)-Didemethylamino Citalopram Carboxylic Acid is unique due to the absence of the dimethylamino group and the presence of a carboxylic acid group. This structural modification may result in different pharmacokinetic and pharmacodynamic properties, potentially offering advantages in terms of efficacy, selectivity, or reduced side effects.
Propriétés
IUPAC Name |
3-[(1S)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO3/c19-15-4-2-14(3-5-15)18(8-7-17(21)22)16-6-1-12(10-20)9-13(16)11-23-18/h1-6,9H,7-8,11H2,(H,21,22)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYNRZJODZWUKX-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C#N)C(O1)(CCC(=O)O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC(=C2)C#N)[C@](O1)(CCC(=O)O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20462080 | |
| Record name | (S)-Didemethylamino Citalopram Carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
766508-94-5 | |
| Record name | (S)-Didemethylamino Citalopram Carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




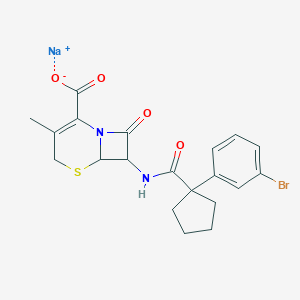
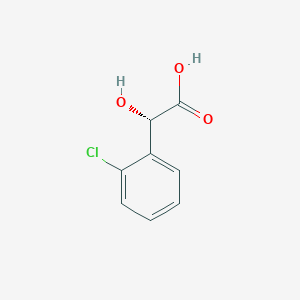
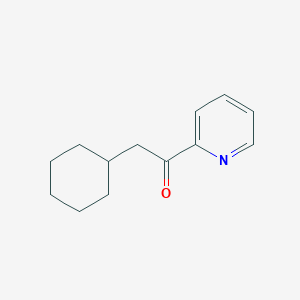

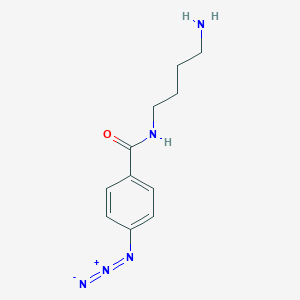
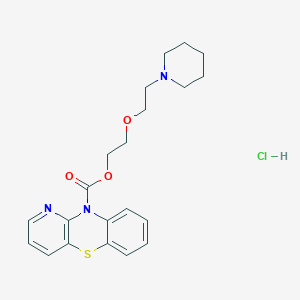
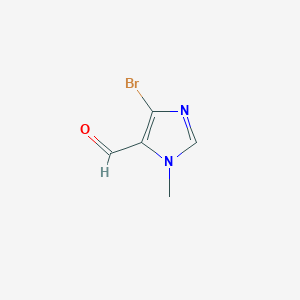
![8-Methyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B131211.png)
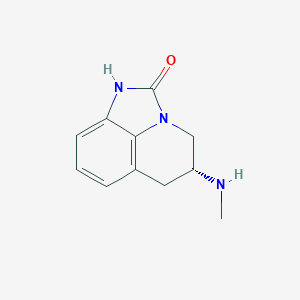

![(S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B131217.png)
